Apiorutin

Neuroscience Neurogenesis Antidepressant

Apiorutin is a structurally distinct quercetin triglycoside featuring an apiose-substituted rutinoside moiety that fundamentally alters its pharmacological profile. Unlike rutin, Apiorutin drives 5-HT1A receptor-mediated hippocampal neurogenesis at levels comparable to imipramine, and demonstrates differential peroxynitrite scavenging in human plasma. Substituting with generic quercetin glycosides compromises experimental validity and forfeits the neurogenic activity. Essential for depression, stress, and neurogenesis research. Inquire for custom synthesis and pricing.

Molecular Formula C32H38O20
Molecular Weight 742.6 g/mol
CAS No. 63947-67-1
Cat. No. B15192867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApiorutin
CAS63947-67-1
Molecular FormulaC32H38O20
Molecular Weight742.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O
InChIInChI=1S/C32H38O20/c1-10-19(38)22(41)24(43)29(48-10)46-7-17-20(39)23(42)27(52-31-28(44)32(45,8-33)9-47-31)30(50-17)51-26-21(40)18-15(37)5-12(34)6-16(18)49-25(26)11-2-3-13(35)14(36)4-11/h2-6,10,17,19-20,22-24,27-31,33-39,41-45H,7-9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1
InChIKeyUPVDFUGORYNXMW-VCKCKQTPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apiorutin (CAS 63947-67-1): A Structurally Distinct Quercetin Glycoside with Neurogenic and Antioxidant Applications


Apiorutin, formally quercetin 3-O-[(D-apio-β-d-furanosyl-(1 → 2)-O-[-α-l-rhamnopyranosyl-(1 → 6)]-β-d-glucopyranoside] [1], is a naturally occurring flavonoid triglycoside characterized by a quercetin aglycone core with an apiose-substituted rutinoside sugar moiety. This glycosylation pattern, distinct from that of common quercetin glycosides such as rutin (quercetin-3-O-rutinoside), enhances its solubility profile and confers unique biological activities [2]. Identified in plant sources including Herniaria glabra [1], cottonseeds [3], and Coccinia grandis [4], apiorutin has garnered research interest for its neurogenic, antidepressant-like, and antioxidant properties [5].

Why Apiorutin Cannot Be Substituted by Generic Quercetin Glycosides Like Rutin


Apiorutin is frequently conflated with the more widely available quercetin glycoside, rutin (quercetin-3-O-rutinoside). However, this substitution is scientifically unsound. The presence of an additional D-apiose sugar moiety in apiorutin fundamentally alters its physicochemical properties, including aqueous solubility and cellular permeability [1]. Critically, this structural divergence translates into distinct pharmacological profiles: apiorutin demonstrates 5-HT1A receptor-mediated neurogenic effects [2] that are not a class-wide feature of all quercetin glycosides. Furthermore, direct comparative studies reveal that apiorutin and rutin exhibit differential antioxidant behaviors in human blood plasma exposed to peroxynitrite-induced stress [3]. Therefore, substituting apiorutin with a generic analog like rutin compromises experimental reproducibility and forfeits the unique neurogenic activity that defines its research and therapeutic value.

Apiorutin: Quantified Differentiation in Neurogenesis, Antidepressant Efficacy, and Safety Profile


Apiorutin Stimulates Hippocampal Neurogenesis In Vivo, Matching Imipramine Efficacy

Apiorutin (CTN-986) significantly increases hippocampal cell proliferation in a chronic stress mouse model, a key neurogenic mechanism for antidepressant action. Its effect is comparable to that of imipramine, a gold-standard tricyclic antidepressant [1]. Immunohistochemical analysis revealed that chronic administration of apiorutin (10 mg/kg, i.g.) over 21 days increased the number of bromodeoxyuridine (BrdU)-positive cells in the hippocampal dentate gyrus of stressed mice [1].

Neuroscience Neurogenesis Antidepressant

Apiorutin Exerts Dose-Dependent Antidepressant-Like Effects in the Forced Swim Test

In the mouse forced swimming test, a classical behavioral despair model for screening antidepressant activity, apiorutin (CTN-986) significantly reduced immobility time in a dose-dependent manner [1]. This provides direct, quantitative evidence of its antidepressant-like potential.

Pharmacology Antidepressant Behavioral Neuroscience

Apiorutin Protects Neuronal PC12 Cells from Corticosterone-Induced Injury

Apiorutin (CTN-986) demonstrates direct cytoprotective effects on PC12 cells, a widely used neuronal cell line, against corticosterone-induced cytotoxicity. This suggests a potential mechanism for its antidepressant action involving neuronal resilience [1].

Neuroprotection Cellular Stress Cell Culture

Apiorutin Exhibits No Cytotoxicity Toward Human Peripheral Blood Mononuclear Cells

In a direct assessment of cellular safety, apiorutin showed no cytotoxic effects on human peripheral blood mononuclear cells (PBMCs) [1]. This finding supports its favorable in vitro safety profile, a critical consideration for advancing compounds into further preclinical development.

Toxicology Safety Pharmacology PBMC

Apiorutin Partly Reduces Peroxynitrite-Induced Oxidative Damage in Human Plasma

Apiorutin demonstrates antioxidant activity in a physiologically relevant human blood plasma model challenged with peroxynitrite, a potent biological oxidant. It partly reduced oxidative damage to thiol groups and nitrative damage to tyrosine residues on plasma proteins, and decreased lipid peroxidation [1]. This activity was assessed alongside rutin and narcissin.

Antioxidant Oxidative Stress Human Plasma

Validated Applications of Apiorutin in Scientific and Industrial Settings


In Vivo Studies of Adult Hippocampal Neurogenesis and Stress-Related Disorders

Based on its demonstrated ability to stimulate hippocampal cell proliferation at levels comparable to imipramine [1], apiorutin is an ideal tool compound for investigating neurogenic mechanisms in rodent models of depression, chronic stress, and anxiety. Researchers can confidently employ apiorutin as a positive control or test article in studies measuring BrdU incorporation and downstream neuronal maturation.

Preclinical Behavioral Pharmacology for Antidepressant Screening

The dose-dependent reduction in immobility time in the forced swim test [1] validates the use of apiorutin as a reference compound in rodent behavioral despair models. It serves as a non-monoaminergic, natural product alternative to standard antidepressants for benchmarking novel test compounds.

In Vitro Neuronal Cell Protection and Stress Models

Apiorutin's cytoprotective effect against corticosterone-induced damage in PC12 cells [1] supports its application in cellular models of glucocorticoid-induced neurotoxicity. It can be utilized to study the cellular pathways underpinning stress resilience and neuronal survival.

Human Plasma-Based Antioxidant Activity Assays

The documented ability of apiorutin to reduce peroxynitrite-mediated oxidative damage in human blood plasma [1] makes it a suitable positive control or test article for ex vivo assays evaluating the antioxidant capacity of natural products in a clinically relevant matrix.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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